molecular formula C4H2ClN3O3 B3281182 5-Nitro-3-pyrazolecarbonyl chloride CAS No. 729588-84-5

5-Nitro-3-pyrazolecarbonyl chloride

Cat. No. B3281182
CAS RN: 729588-84-5
M. Wt: 175.53
InChI Key: QPEBUMDPDXFHJR-UHFFFAOYSA-N
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Description

5-Nitro-3-pyrazolecarbonyl chloride is a chemical compound with the empirical formula C₄H₃N₃O₄ and a molecular weight of 157.08 g/mol . It belongs to the class of pyrazole-containing compounds, which have significant applications in various fields due to their versatility and synthetic intermediacy . This compound is characterized by its nitro group (-NO₂) and carbonyl chloride functional groups.


Synthesis Analysis

The synthesis of 5-Nitro-3-pyrazolecarbonyl chloride involves the reaction of a pyrazole derivative with a chlorinating agent. While specific synthetic routes may vary, the general procedure includes the introduction of the nitro group followed by chlorination of the carbonyl group. Researchers have explored various methods to achieve this transformation, including both conventional and novel approaches .


Physical And Chemical Properties Analysis

  • Melting Point : 5-Nitro-3-pyrazolecarbonyl chloride exhibits a melting point range of 188-190°C .

Scientific Research Applications

Synthesis of Derivatives

  • Pyrazolyl-Oxadiazoles Synthesis : A method was developed for synthesizing 3(5)-aryl-5(3)-pyrazolyl-1,2,4-oxadiazoles using acylation of amidoximes with acyl chlorides, including 5-Nitro-3-pyrazolecarbonyl chloride, followed by cyclization into respective oxadiazoles. This process includes studying nitration and nucleophilic substitution reactions in nitro derivatives (Shkineva et al., 2021).

Chemical Synthesis and Cycloaddition Reactions

  • Synthesis of N-aryl-2-furohydrazonyl Chlorides : Novel compounds like N-phenyl-2-furohydrazonyl chloride and its p-nitro analog were prepared. These served as precursors for synthesizing various 3-(2-furyl)-2-pyrazoline derivatives and their pyrazoles, demonstrating the versatility of similar compounds (Shawali et al., 1990).

Formation of Stable Intermediates

  • 5-Hydroxy-2-pyrazolines Synthesis : The reaction of 1,3-dicarbonyl compounds with strong electron-withdrawing substituents with hydrazine or its derivatives leads to stable intermediates for pyrazoles synthesis. This underscores the role of compounds like 5-Nitro-3-pyrazolecarbonyl chloride in forming pyrazoles (Zelenin et al., 2002).

Histochemical Purposes

  • Cytochemical Demonstration : A novel compound was introduced for histochemical purposes, demonstrating the utility of nitrophenyl-substituted compounds in visualizing enzymic activity in tissue sections (Nachlas et al., 1957).

Catalytic Activities

  • Catalysis in Arylation Reactions : A method for the functionalization of the pharmacologically relevant pyrazole scaffold was developed, highlighting the potential of nitro-1H-pyrazoles in catalytic arylation processes (Iaroshenko et al., 2014).

Safety and Hazards

The compound is classified as an eye irritant (Hazard Statement H319) and a skin irritant (Hazard Statement H315). Proper protective equipment should be used when handling it .

properties

IUPAC Name

5-nitro-1H-pyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEBUMDPDXFHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-pyrazolecarbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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